Cas no 1805609-02-2 (5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine)

5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its unique substitution pattern, which combines aminomethyl, difluoromethyl, methyl, and trifluoromethyl functional groups. This structure imparts distinct electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of multiple fluorine atoms enhances metabolic stability and lipophilicity, potentially improving bioavailability in drug development. The aminomethyl group offers a reactive handle for further functionalization, enabling diverse derivatization pathways. Its rigid pyridine core contributes to structural precision in target-oriented synthesis. This compound is particularly suited for applications requiring fluorinated building blocks with tailored reactivity and physicochemical properties.
5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine structure
1805609-02-2 structure
Product name:5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine
CAS No:1805609-02-2
MF:C9H9F5N2
MW:240.173179388046
CID:4897769

5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine Chemical and Physical Properties

Names and Identifiers

    • 5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine
    • Inchi: 1S/C9H9F5N2/c1-4-6(8(10)11)5(2-15)3-16-7(4)9(12,13)14/h3,8H,2,15H2,1H3
    • InChI Key: CWYMCKZRRUJYPT-UHFFFAOYSA-N
    • SMILES: FC(C1C(=CN=C(C(F)(F)F)C=1C)CN)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 230
  • XLogP3: 1.6
  • Topological Polar Surface Area: 38.9

5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029017639-500mg
5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine
1805609-02-2 95%
500mg
$1,668.15 2022-04-01
Alichem
A029017639-1g
5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine
1805609-02-2 95%
1g
$3,184.50 2022-04-01
Alichem
A029017639-250mg
5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine
1805609-02-2 95%
250mg
$970.20 2022-04-01

Additional information on 5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine

Comprehensive Overview of 5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine (CAS No. 1805609-02-2)

The compound 5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine (CAS No. 1805609-02-2) is a highly specialized pyridine derivative with significant potential in pharmaceutical and agrochemical applications. Its unique structural features, including the presence of difluoromethyl and trifluoromethyl groups, contribute to its distinct chemical properties and reactivity. This molecule has garnered attention in recent years due to its potential as a building block for novel drug candidates and its role in the development of advanced materials.

In the context of modern drug discovery, 5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine is particularly noteworthy for its ability to modulate biological targets. The incorporation of fluorine atoms, a trend increasingly popular in medicinal chemistry, enhances the compound's metabolic stability and bioavailability. Researchers are actively exploring its applications in the design of kinase inhibitors and other therapeutic agents, aligning with the growing demand for fluorinated pharmaceuticals in treating complex diseases.

The synthesis and characterization of CAS No. 1805609-02-2 present interesting challenges for organic chemists. Recent advancements in fluorination techniques and heterocyclic chemistry have enabled more efficient routes to this compound, addressing one of the most frequently searched topics in synthetic chemistry forums. Its stability under various conditions makes it a valuable intermediate for further functionalization, particularly in the development of crop protection agents, where fluorinated compounds are gaining prominence due to their enhanced efficacy.

From an industrial perspective, the scalable production of 5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine requires careful consideration of green chemistry principles. This aligns with current industry trends toward sustainable synthesis and environmentally friendly processes, topics that consistently rank high in chemical industry searches. The compound's potential applications in electronic materials and specialty chemicals further contribute to its commercial relevance.

Analytical characterization of this pyridine derivative typically involves advanced techniques such as NMR spectroscopy and mass spectrometry, with particular attention to the distinctive patterns created by its multiple fluorine substituents. These analytical challenges represent another area of frequent inquiry among researchers working with polyfluorinated compounds. The compound's physical properties, including its solubility profile and crystalline structure, are subjects of ongoing investigation in materials science laboratories worldwide.

In the broader context of fluorine chemistry, this compound exemplifies the growing importance of fluorinated building blocks in modern chemical research. Its structural complexity and functional group diversity make it an interesting case study for discussions about molecular design and structure-activity relationships, topics that generate significant interest in academic and industrial research circles. The presence of both electron-withdrawing fluorine groups and the nucleophilic aminomethyl functionality creates unique opportunities for further chemical transformations.

Looking forward, the applications of 5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine are expected to expand as researchers uncover new synthetic methodologies and biological activities. Its relevance to current trends in precision medicine and targeted therapies positions it as a compound of continuing interest in the pharmaceutical sector. Meanwhile, its potential in advanced material science applications ensures its place in the toolkit of researchers working on next-generation functional materials.

The safety profile and handling considerations for this compound follow standard laboratory protocols for amino-functionalized and fluorinated compounds. Proper storage conditions and handling procedures are essential to maintain its stability and purity, topics frequently addressed in technical forums and safety documentation. As with all specialized chemicals, researchers should consult detailed technical data sheets and literature before working with this material.

In conclusion, 5-(Aminomethyl)-4-(difluoromethyl)-3-methyl-2-(trifluoromethyl)pyridine (CAS No. 1805609-02-2) represents a fascinating example of modern heterocyclic chemistry with diverse potential applications. Its combination of multiple fluorine substituents and reactive functional groups makes it a valuable subject for ongoing research in multiple disciplines, from medicinal chemistry to materials science. As synthetic methodologies continue to advance and new applications are discovered, this compound is likely to remain an important focus of scientific investigation in the coming years.

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